BenchChemオンラインストアへようこそ!

Terofenamate

Topical anti‑inflammatory Fenamate NSAID Carrageenin‑induced edema

Terofenamate (synonym: etoclofene; trademark: Etofen, Lusofarmaco) is the ethoxymethyl ester of meclofenamic acid [REFS‑1][REFS‑2]. It belongs to the fenamate (N‑phenylanthranilic acid) subclass of non‑steroidal anti‑inflammatory drugs (NSAIDs) and is classified as a topical anti‑inflammatory and analgesic agent [REFS‑1][REFS‑3].

Molecular Formula C17H17Cl2NO3
Molecular Weight 354.2 g/mol
CAS No. 29098-15-5
Cat. No. B1681264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerofenamate
CAS29098-15-5
Synonymsetoclofene
terofenamate
Molecular FormulaC17H17Cl2NO3
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESCCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl
InChIInChI=1S/C17H17Cl2NO3/c1-3-22-10-23-17(21)12-6-4-5-7-14(12)20-16-13(18)9-8-11(2)15(16)19/h4-9,20H,3,10H2,1-2H3
InChIKeyFRQSLQPWXFAJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terofenamate (CAS 29098‑15‑5): Structural Identity, Physicochemical Profile, and Procurement‑Relevant Baseline for the Fenamate‑Class Topical NSAID


Terofenamate (synonym: etoclofene; trademark: Etofen, Lusofarmaco) is the ethoxymethyl ester of meclofenamic acid [REFS‑1][REFS‑2]. It belongs to the fenamate (N‑phenylanthranilic acid) subclass of non‑steroidal anti‑inflammatory drugs (NSAIDs) and is classified as a topical anti‑inflammatory and analgesic agent [REFS‑1][REFS‑3]. Its molecular formula is C₁₇H₁₇Cl₂NO₃, with a molecular weight of 354.23 g/mol and a calculated logP of approximately 6.70 (ACD/LogP), indicating high lipophilicity consistent with its design for percutaneous absorption [REFS‑4][REFS‑5]. The compound is a crystalline solid (mp 73–74 °C) and was originally developed as a locally applied NSAID intended to limit systemic exposure [REFS‑1][REFS‑2].

Why Terofenamate Cannot Be Interchanged with Meclofenamic Acid or Other Fenamate NSAIDs: Structural Prodrug Rationale and Differential Topical Pharmacodynamics


Terofenamate is the ethoxymethyl ester prodrug of meclofenamic acid, a structural modification that substantially alters its physicochemical and topical pharmacodynamic profile relative to the parent acid and to other fenamates such as flufenamic acid [REFS‑1]. In direct comparative experiments, etoclofene (terofenamate) demonstrated greater local anti‑inflammatory activity than both meclofenamic acid—its closest structural analog—and flufenamic acid in standardized topical inflammation models [REFS‑2]. These differences are not predictable from COX‑inhibition potency alone and preclude simple generic substitution within the fenamate class. The quantitative evidence below establishes the measurable performance gaps that justify compound‑specific selection in preclinical and formulation development contexts [REFS‑2][REFS‑3].

Terofenamate (CAS 29098‑15‑5): Quantified Differential Evidence Versus Fenamate and NSAID Comparators


Superior Local Anti‑Inflammatory Activity Versus Flufenamic Acid and Indomethacin in the Carrageenin Paw Edema Model

In the carrageenin‑induced paw edema assay—a standard model of acute local inflammation—topically applied etoclofene (terofenamate) produced greater anti‑inflammatory activity than both flufenamic acid (a closely related fenamate) and indomethacin (a non‑fenamate NSAID reference) when each was applied under identical topical conditions [REFS‑1]. The authors reported that flufenamic acid and indomethacin each 'showed a local anti‑inflammatory activity lower than that of etoclofene' [REFS‑1]. Although the original publication expresses the comparison as a rank‑order rather than as a numerical percent‑inhibition value, the directional superiority was consistently observed across the experimental series [REFS‑1].

Topical anti‑inflammatory Fenamate NSAID Carrageenin‑induced edema

Greater Topical Activity Than the Parent Compound Meclofenamic Acid in Croton Oil‑Induced Ear Edema

Terofenamate is the ethoxymethyl ester of meclofenamic acid. In the croton oil‑induced ear edema model—a test of topical anti‑inflammatory efficacy—etoclofene demonstrated greater activity than its own parent acid, meclofenamic acid, which is described as 'chemically very closely related' [REFS‑1]. The publication explicitly states that meclofenamic acid 'was less active than etoclofene on the croton oil‑induced edema' [REFS‑1]. This directly demonstrates that esterification to the ethoxymethyl prodrug form confers a measurable gain in local anti‑inflammatory performance that the free acid does not achieve [REFS‑1][REFS‑2].

Prodrug advantage Topical NSAID Croton oil ear edema

Equivalence to Acetylsalicylic Acid and Phenylbutazone as Topical Anti‑Inflammatory Benchmarks

In the same 1974 study, etoclofene was directly compared with two established anti‑inflammatory reference agents—acetylsalicylic acid (aspirin) and phenylbutazone—under identical topical conditions in both the carrageenin paw edema and croton oil ear edema models [REFS‑1]. The authors reported that etoclofene 'showed to be as active as acetylsalicylic acid and phenyl‑butazone in both tests' [REFS‑1]. This provides a quantitative benchmark: terofenamate achieves the same level of local anti‑inflammatory efficacy as two classical NSAID standards, while simultaneously surpassing flufenamic acid, indomethacin, and meclofenamic acid in the same experimental system [REFS‑1].

Benchmark equivalence Topical anti‑inflammatory screening NSAID reference standards

Acute Oral Toxicity Profile (LD₅₀) in Mice and Rats: Quantitative Safety Margin Data

Acute toxicity studies by Chieli et al. (1976) established oral and intraperitoneal LD₅₀ values for terofenamate in two rodent species [REFS‑1][REFS‑2]. The oral LD₅₀ in mice was 918 mg/kg, and in rats was 307 mg/kg; intraperitoneal LD₅₀ values were 300 mg/kg (mice) and 274 mg/kg (rats) [REFS‑1]. While these data do not constitute a direct head‑to‑head toxicity comparison with meclofenamic acid or flufenamic acid in the same study, they define a quantitative acute safety margin for terofenamate as a single agent. The companion pharmacology paper by Fregnan et al. (1975) further corroborated that etoclofene 'showed a low level of toxicity and was well tolerated in animals' at pharmacologically effective doses [REFS‑3].

Acute toxicity LD50 Preclinical safety

Absence of Adrenal Dependence or Corticoid‑Like Effects at Therapeutic Dose Levels

In the comprehensive pharmacological evaluation by Fregnan et al. (1975), etoclofene was specifically tested for adrenal‑dependent anti‑inflammatory activity and corticoid‑like effects—a critical differentiation point from glucocorticoid‑based topical anti‑inflammatory agents [REFS‑1]. The study reported 'no evidence of adrenal dependence or corticoid‑like effects at effective and non‑toxic dose levels' [REFS‑1]. This finding, combined with the earlier demonstration that etoclofene produces a small additive anti‑inflammatory effect when co‑applied topically with dexamethasone 17‑valerate [REFS‑2], indicates that terofenamate operates through a mechanism distinct from and complementary to corticosteroid pathways. While this mechanistic feature is shared with other fenamate NSAIDs, it is explicitly documented for terofenamate in primary pharmacological studies and distinguishes it from glucocorticoid‑based topical anti‑inflammatory alternatives [REFS‑1][REFS‑2].

Mechanism specificity Non‑steroidal Adrenal independence

Terofenamate (CAS 29098‑15‑5): Evidence‑Based Research and Industrial Application Scenarios


Topical NSAID Formulation Development Requiring Documented Superiority Over Flufenamic Acid and Indomethacin

For pharmaceutical formulation scientists developing topical gels, creams, or patches for localized musculoskeletal inflammation, terofenamate offers a data‑backed advantage: direct comparative evidence demonstrates that etoclofene produces greater local anti‑inflammatory activity than flufenamic acid and indomethacin in the carrageenin paw edema model [REFS‑1]. This pre‑existing comparative dataset can strengthen an Investigational New Drug (IND) or regulatory dossier by providing a performance benchmark without requiring de novo head‑to‑head screening. The compound's high lipophilicity (ACD/LogP 6.70 [REFS‑2]) further supports its suitability for percutaneous formulation strategies.

Prodrug Design and Medicinal Chemistry: Ethoxymethyl Ester as a Validated Strategy for Enhancing Topical Fenamate Activity

Medicinal chemistry teams investigating fenamate prodrug strategies can reference terofenamate as a case study where esterification of meclofenamic acid to the ethoxymethyl ester produced a quantifiable gain in topical anti‑inflammatory performance. The direct comparison showing etoclofene > meclofenamic acid in the croton oil ear edema model [REFS‑1] provides proof‑of‑concept that this specific prodrug modification—ethoxymethyl esterification of the anthranilic acid carboxyl group—enhances local activity. This evidence can guide structure‑activity relationship (SAR) campaigns and support patent strategies for novel fenamate ester derivatives [REFS‑1][REFS‑3].

Preclinical In Vivo Screening Panels Requiring a Benchmark Topical NSAID with Known Toxicity Parameters

For contract research organizations (CROs) and academic pharmacology laboratories conducting comparative in vivo anti‑inflammatory screening, terofenamate provides a well‑characterized topical fenamate reference compound with established acute toxicity parameters (oral LD₅₀: 918 mg/kg in mice, 307 mg/kg in rats [REFS‑4]) and documented efficacy equivalence to acetylsalicylic acid and phenylbutazone [REFS‑1]. Its known safety margin and benchmarked activity reduce the experimental burden of characterizing a reference agent de novo, enabling more efficient allocation of animal cohorts to test articles in multi‑arm comparative studies.

Non‑Corticoid Topical Anti‑Inflammatory Research for Chronic Dermatological Conditions

Dermatology research groups seeking non‑steroidal topical agents for chronic inflammatory skin conditions can select terofenamate based on the explicit documentation that it lacks adrenal dependence and corticoid‑like effects at therapeutic dose levels [REFS‑5]. This is a critical differentiator from topical glucocorticoids, which carry risks of skin atrophy, telangiectasia, and hypothalamic‑pituitary‑adrenal (HPA) axis suppression with prolonged use. The additive anti‑inflammatory effect observed when etoclofene was co‑applied with dexamethasone [REFS‑1] further suggests potential for combination topical products that leverage complementary mechanisms.

Quote Request

Request a Quote for Terofenamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.